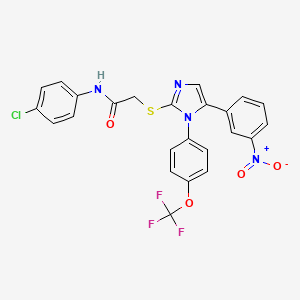

N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

This compound is a tetra-substituted imidazole derivative featuring a 4-chlorophenyl group, a 3-nitrophenyl substituent, a 4-(trifluoromethoxy)phenyl moiety, and a thioacetamide linkage. The imidazole core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions, making it relevant for targeting enzymes or receptors. The 3-nitrophenyl group introduces strong electron-withdrawing effects, while the 4-(trifluoromethoxy)phenyl substituent enhances lipophilicity and metabolic stability. The thioacetamide linker (compared to oxygen-based acetamides) may improve resistance to enzymatic hydrolysis, a critical factor in drug design .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClF3N4O4S/c25-16-4-6-17(7-5-16)30-22(33)14-37-23-29-13-21(15-2-1-3-19(12-15)32(34)35)31(23)18-8-10-20(11-9-18)36-24(26,27)28/h1-13H,14H2,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARYSQLDAQTQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClF3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring, a nitrophenyl moiety, and a trifluoromethoxy group attached to an imidazole core. The thioacetamide functional group is significant for its reactivity and potential biological interactions.

Antimicrobial Activity

Studies have shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds bearing the 4-chloro and trifluoromethoxy groups have demonstrated enhanced activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of electronegative substituents on the phenyl ring was found to be crucial for enhancing anti-bacterial activity .

Antioxidant Properties

Docking studies indicate that similar compounds possess excellent antioxidant properties. These activities are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of compounds related to this compound. The structural components allow for interactions with inflammatory pathways, suggesting a role in managing inflammation-related conditions .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be analyzed through SAR studies. Key findings include:

- Substituent Effects : The introduction of different substituents on the phenyl rings significantly affects biological activity. For instance, the trifluoromethoxy group enhances potency compared to other halogens .

- Imidazole Core : The imidazole ring is critical for interaction with biological targets, influencing both binding affinity and specificity .

Comparative Activity Table

| Compound | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 5.08 ± 0.4 | Effective against E. coli |

| Analog A | Antioxidant | Not Assayed | Exhibits strong radical scavenging |

| Analog B | Anti-inflammatory | Not Assayed | Modulates cytokine release |

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains, demonstrating potent activity comparable to standard antibiotics like ethambutol .

- Oxidative Stress Mitigation : Research indicated that similar compounds significantly reduced oxidative stress markers in cellular models, supporting their potential as therapeutic agents in oxidative stress-related diseases .

- Inflammation Models : In vivo studies showcased the compound's ability to reduce inflammation in animal models, correlating with decreased levels of pro-inflammatory cytokines .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Research has indicated that derivatives of imidazole, like the one , often possess notable antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. For instance, compounds similar to N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. A study demonstrated that certain imidazole derivatives induced apoptosis in MCF-7 breast cancer cells, exhibiting IC50 values in the low micromolar range, which indicates potent anticancer activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Research into similar thiazolidinone derivatives has shown effectiveness against multiple bacterial strains, suggesting that modifications to the imidazole structure could enhance this property .

Synthesis and Derivatives

The synthesis of this compound involves several key steps:

- Formation of the Imidazole Ring : The initial step typically involves the condensation of appropriate aldehydes with amines to form imidazole derivatives.

- Thioacetate Formation : The introduction of a thioacetate moiety can be achieved through nucleophilic substitution reactions.

- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

This synthetic pathway allows for the modification of various functional groups, leading to a library of derivatives that can be screened for enhanced biological activities .

Case Studies and Research Findings

Several studies have documented the specific applications and effects of compounds related to this compound:

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Lumping Strategy Relevance: The target compound’s unique substituents (e.g., 3-NO₂, CF₃O-Ph) preclude lumping with simpler imidazoles, as its electronic and steric properties diverge significantly from analogs like 4-fluorophenyl derivatives .

- Synthetic Accessibility : The thioacetamide linkage is synthesized via nucleophilic substitution (Method D in ), offering higher yields (78%) than oxygen-linked analogs (65%) due to sulfur’s superior leaving-group ability .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves a multi-step process:

Imidazole-thiol preparation : Formation of the imidazole-thiol intermediate (e.g., via cyclization of substituted phenylglyoxals with thiourea derivatives).

Nucleophilic substitution : Reaction of the thiol group with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

Purification : Recrystallization from ethanol or column chromatography to isolate the final product .

Basic: How is the compound characterized post-synthesis?

Answer:

Key characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments; FT-IR for functional group identification (e.g., C=O at ~1680 cm⁻¹, S-C=S at ~650 cm⁻¹).

- X-ray crystallography : Resolves stereochemistry and solid-state packing, as demonstrated for structurally related imidazole derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced: How can reaction yields be optimized during synthesis?

Answer:

Optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reproducibility, as shown in imidazole synthesis via Omura-Sharma-Swern oxidation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in heterocyclic intermediates .

Advanced: What strategies resolve contradictions in COX-1/COX-2 inhibition data?

Answer:

Contradictions may arise from assay variability or off-target effects. Solutions include:

- Orthogonal assays : Validate inhibition using fluorometric (e.g., Molecular Probes EnzChek®) and radiometric (e.g., ¹⁴C-AA conversion) methods.

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to COX-1/COX-2 active sites, guiding SAR studies .

Advanced: How to design analogs with improved metabolic stability?

Answer:

Key approaches:

- Electron-withdrawing substituents : Introduce groups like trifluoromethoxy (-OCF₃) to reduce CYP450-mediated oxidation .

- Bioisosteric replacement : Replace the acetamide thioether with sulfone or sulfonamide groups to enhance hydrolytic stability .

- In vitro ADME profiling : Microsomal stability assays (e.g., human liver microsomes) and metabolite identification via LC-MS/MS .

Advanced: How to address discrepancies in fluorescence-based assays for biological activity?

Answer:

Fluorescence interference (e.g., auto-quenching) can be mitigated by:

- Control experiments : Use fluorescence inhibitors (e.g., sodium dithionite) or parallel assays (e.g., luminescence-based).

- Spectral correction : Apply inner-filter effect corrections using reference compounds with known quantum yields .

- Time-resolved fluorescence : Delay measurement to exclude short-lived background signals .

Basic: What solvents and conditions are critical for recrystallization?

Answer:

- Solvent selection : Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity and low residue formation .

- Temperature gradient : Slow cooling from near-boiling to room temperature enhances crystal purity.

- Additives : Trace DMF (1-2%) can dissolve stubborn impurities without affecting crystal lattice integrity .

Advanced: How to analyze regioselectivity in imidazole ring functionalization?

Answer:

Regioselectivity is influenced by:

- Electronic effects : Electron-deficient aryl groups (e.g., 3-nitrophenyl) direct electrophilic substitution to the 5-position .

- Steric hindrance : Bulky substituents (e.g., 4-(trifluoromethoxy)phenyl) favor thiol group formation at the 2-position .

- DFT calculations : Predict reaction pathways using Gaussian09 with B3LYP/6-31G(d) basis sets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.